Cas no 2228608-78-2 (tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate)
tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate
- 2228608-78-2
- EN300-1896749
-
- Inchi: 1S/C19H25N3O3/c1-19(2,3)25-18(23)22-10-9-20-12-16(22)14-11-13-7-5-6-8-15(13)21-17(14)24-4/h5-8,11,16,20H,9-10,12H2,1-4H3
- InChI Key: DWPOMWKEHRWVQH-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCNCC1C1C(=NC2C=CC=CC=2C=1)OC)=O
Computed Properties
- Exact Mass: 343.18959167g/mol
- Monoisotopic Mass: 343.18959167g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 63.7Ų
tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1896749-0.05g |
tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate |
2228608-78-2 | 0.05g |
$1224.0 | 2023-09-18 | ||
| Enamine | EN300-1896749-0.1g |
tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate |
2228608-78-2 | 0.1g |
$1283.0 | 2023-09-18 | ||
| Enamine | EN300-1896749-0.25g |
tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate |
2228608-78-2 | 0.25g |
$1341.0 | 2023-09-18 | ||
| Enamine | EN300-1896749-0.5g |
tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate |
2228608-78-2 | 0.5g |
$1399.0 | 2023-09-18 | ||
| Enamine | EN300-1896749-1.0g |
tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate |
2228608-78-2 | 1g |
$1458.0 | 2023-06-02 | ||
| Enamine | EN300-1896749-2.5g |
tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate |
2228608-78-2 | 2.5g |
$2856.0 | 2023-09-18 | ||
| Enamine | EN300-1896749-5.0g |
tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate |
2228608-78-2 | 5g |
$4226.0 | 2023-06-02 | ||
| Enamine | EN300-1896749-10.0g |
tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate |
2228608-78-2 | 10g |
$6266.0 | 2023-06-02 | ||
| Enamine | EN300-1896749-1g |
tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate |
2228608-78-2 | 1g |
$1458.0 | 2023-09-18 | ||
| Enamine | EN300-1896749-5g |
tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate |
2228608-78-2 | 5g |
$4226.0 | 2023-09-18 |
tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate
Professional Introduction to tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate (CAS No: 2228608-78-2)
Tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2228608-78-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a piperazine moiety linked to a quinoline derivative, which has been widely explored for its potential biological activities. The structural features of this molecule, particularly the tert-butyl group and the 2-methoxyquinolin-3-yl substituent, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The piperazine core is a heterocyclic amine that is frequently incorporated into pharmacophores due to its ability to interact with biological targets such as enzymes and receptors. In particular, piperazine derivatives have been extensively studied for their role in central nervous system (CNS) drugs, antipsychotics, antidepressants, and antihistamines. The introduction of the tert-butyl group at the 1-position of the piperazine ring enhances the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability. This modification is particularly important in drug design, as it can significantly influence the pharmacokinetic profile of a candidate compound.
The quinoline moiety, represented by the 2-methoxyquinolin-3-yl group in this compound, is another key structural feature that contributes to its potential biological activity. Quinoline derivatives are well-known for their broad spectrum of biological effects, including antimicrobial, antimalarial, and anticancer properties. The methoxy group at the 2-position of the quinoline ring further modulates the electronic properties of the molecule, influencing its interactions with biological targets. This combination of structural elements makes tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate a promising candidate for further investigation in various therapeutic areas.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to more effectively predict the binding affinity and mechanism of action of complex molecules like tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate. These computational tools have been instrumental in identifying potential drug candidates that may interact with specific biological targets, such as kinases or transcription factors. By leveraging these technologies, scientists can accelerate the drug discovery process and prioritize compounds for further experimental validation.
In addition to computational studies, experimental approaches have also played a crucial role in understanding the potential applications of this compound. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have provided detailed insights into the structure and conformational dynamics of tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate. These structural insights are essential for optimizing the compound's pharmacological properties and developing effective therapeutic strategies.
The synthesis of tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted precursors followed by functional group transformations. The use of advanced catalytic systems has improved the efficiency of these synthetic routes, making it possible to produce larger quantities of the compound for research purposes.
One of the most compelling aspects of this compound is its potential application in treating neurological disorders. The combination of a piperazine scaffold and a quinoline derivative suggests that it may interact with neurotransmitter systems involved in conditions such as depression, anxiety, and Parkinson's disease. Preclinical studies have shown that similar compounds have demonstrated efficacy in animal models of these disorders, highlighting the therapeutic promise of tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate.
Furthermore, the compound's structural features make it an attractive candidate for developing novel anticancer agents. Quinoline derivatives have been reported to exhibit inhibitory effects on various cancer-related enzymes and pathways. By incorporating additional functional groups such as hydroxymethyl or carboxylic acid moieties, researchers can further enhance the biological activity of this molecule. Such modifications may lead to more potent and selective anticancer drugs with improved clinical outcomes.
The development of new therapeutic agents requires not only innovative chemical design but also rigorous evaluation through preclinical and clinical trials. The potential benefits of tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate must be carefully assessed to ensure safety and efficacy before it can be translated into clinical practice. Collaborative efforts between chemists, biologists, and clinicians are essential for advancing this compound from laboratory research to patient care.
In conclusion,tert-butyl 2-(2-methoxyquinolin-3-yl)piperazine-1-carboxylate (CAS No: 2228608-78-2) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it a valuable scaffold for drug discovery, while recent research highlights its promise in treating neurological disorders and cancer. As our understanding of biological systems continues to evolve,tert-butyl 2-(2-methoxyquinolin-3-y)piperazine -1-carbox yl ate will undoubtedly play an important role in shaping future therapeutic strategies.
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